molecular formula C12H12N4O4 B14153121 3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione CAS No. 385385-81-9

3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

Cat. No.: B14153121
CAS No.: 385385-81-9
M. Wt: 276.25 g/mol
InChI Key: LRAYZAPUFXSNQX-UHFFFAOYSA-N
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Description

3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with methanesulfonic acid under reflux conditions. This reaction leads to the formation of the desired pyrimidoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoindoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of amino and methoxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position and type of substituents.

    Indole derivatives: Compounds like indole-3-carboxylates and indoloquinazolines have structural similarities but different functional groups.

Uniqueness

3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione is unique due to its specific combination of an indole and pyrimidine ring, along with the presence of amino and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

385385-81-9

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

3-amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C12H12N4O4/c1-19-7-3-5-6(4-8(7)20-2)14-10-9(5)15-12(18)16(13)11(10)17/h3-4,14H,13H2,1-2H3,(H,15,18)

InChI Key

LRAYZAPUFXSNQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C(=O)N3)N)OC

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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